molecular formula C17H11NO2 B12054428 2-[(E)-hydroxyiminomethyl]pyren-1-ol

2-[(E)-hydroxyiminomethyl]pyren-1-ol

Cat. No.: B12054428
M. Wt: 261.27 g/mol
InChI Key: HCZAQNUKBLBJPZ-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-hydroxyiminomethyl]pyren-1-ol is a compound that belongs to the class of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound this compound is characterized by the presence of a hydroxyiminomethyl group attached to the pyrene nucleus, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-hydroxyiminomethyl]pyren-1-ol typically involves the reaction of pyrene-1-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product. The reaction conditions generally include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-hydroxyiminomethyl]pyren-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the pyrene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while reduction can produce pyrenylamines.

Scientific Research Applications

2-[(E)-hydroxyiminomethyl]pyren-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It is studied for its potential interactions with biological molecules, such as DNA and proteins. The compound’s ability to intercalate with DNA makes it a candidate for studying DNA-binding properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with nucleic acids.

    Industry: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-[(E)-hydroxyiminomethyl]pyren-1-ol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, stabilizing the DNA structure and potentially inhibiting DNA replication and transcription. This interaction is facilitated by the planar structure of the pyrene nucleus, which allows for strong π-π stacking interactions with the aromatic bases of DNA .

Comparison with Similar Compounds

Uniqueness: 2-[(E)-hydroxyiminomethyl]pyren-1-ol is unique due to the presence of the hydroxyiminomethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological molecules and provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C17H11NO2

Molecular Weight

261.27 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]pyren-1-ol

InChI

InChI=1S/C17H11NO2/c19-17-13(9-18-20)8-12-5-4-10-2-1-3-11-6-7-14(17)16(12)15(10)11/h1-9,19-20H/b18-9+

InChI Key

HCZAQNUKBLBJPZ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)/C=N/O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)C=NO)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.